The 6,7-Dihydroquinolin-8(5H)-one Scaffold: A Structural and Chemical Overview
The 6,7-Dihydroquinolin-8(5H)-one Scaffold: A Structural and Chemical Overview
An In-depth Technical Guide to the Synthesis, Biological Activity, and Medicinal Chemistry of 6,7-Dihydroquinolin-8(5H)-one Derivatives
Executive Summary
The 6,7-dihydroquinolin-8(5H)-one scaffold, a heterocyclic ketone, represents a cornerstone in modern medicinal chemistry. Valued as a versatile synthetic intermediate, this molecule provides a robust framework for the development of a diverse array of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, most notably in oncology and infectious diseases. This guide offers a comprehensive exploration of the 6,7-dihydroquinolin-8(5H)-one core, intended for researchers, medicinal chemists, and drug development professionals. We will delve into established and novel synthetic methodologies, analyze the spectrum of biological activities, dissect critical structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this promising area.
The core structure, chemically named 6,7-dihydro-8(5H)-quinolinone, is also commonly referred to as 8-Aza-1-tetralone.[1][3] This nomenclature highlights its structural relationship to tetralone, with a nitrogen atom replacing a carbon at position 8. This substitution is pivotal, as the nitrogen atom introduces a site for potential hydrogen bonding and alters the electronic properties of the bicyclic system, making it a privileged scaffold in drug design.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 56826-69-8 | [1][4] |
| Molecular Formula | C₉H₉NO | [3][4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol | [1][3] |
| λmax | 230, 282 nm | [1][3] |
Synthetic Strategies and Methodologies
The synthesis of the 6,7-dihydroquinolin-8(5H)-one core and its derivatives is a critical step that dictates the feasibility of generating diverse chemical libraries for biological screening. The choice of a synthetic route is often governed by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall yield.
Synthesis from Tetrahydroquinoline Precursors
A notable method involves the functionalization of a more saturated precursor, 5,6,7,8-tetrahydroquinoline. This strategy leverages the reactivity of the benzylic position (C8) to introduce the desired ketone functionality. A novel two-step synthesis has been described that involves regioselective nitrosation of the tetrahydroquinoline, followed by reduction of the resulting oxime and subsequent hydrolysis to yield the target 6,7-dihydro-5H-quinolin-8-one.[5] This approach provides a controlled and efficient pathway to the core scaffold.
Cyclocondensation Approaches
Cyclocondensation reactions offer a powerful tool for constructing the bicyclic quinolinone system from acyclic or monocyclic precursors. One patented method describes the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of a base, followed by treatment with ammonium acetate.[6] This "one-pot" approach is advantageous due to its operational simplicity, mild reaction conditions, and good yields, making it attractive for library synthesis.[6]
Workflow for a General Cyclocondensation Synthesis
The following diagram outlines a generalized workflow for the synthesis of substituted 6,7-dihydroquinolin-8(5H)-one derivatives via a cyclocondensation strategy. This illustrates the convergence of key building blocks to rapidly assemble the core structure.
Caption: Generalized workflow for cyclocondensation synthesis.
Detailed Experimental Protocol: Synthesis via Cyclocondensation[6]
This protocol is adapted from methodologies described for the synthesis of related 7,8-dihydroquinolin-5(6H)-one derivatives.[6]
-
Reaction Setup: To a 100 mL round-bottom flask, add the 1,3-cyclohexanedione derivative (10 mmol), the Baylis-Hillman adduct (10 mmol), and an organic solvent (e.g., ethanol, 30 mL).
-
Base Catalysis: Add a base catalyst (e.g., triethylamine, 1.1 mmol) to the mixture. Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The causality for using a base is to facilitate the initial Michael addition between the two reactants.
-
Cyclization: Once the initial reaction is complete, add ammonium acetate (50 mmol). Heat the mixture to reflux (approx. 80°C) for 2 hours. The ammonium acetate serves as a nitrogen source and promotes the intramolecular cyclization and subsequent dehydration to form the pyridine ring.
-
Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add distilled water (50 mL) to the residue, which should induce precipitation of the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. For self-validation of purity, the crude product should be recrystallized from a suitable solvent system (e.g., 95% ethanol) to yield the pure 7,8-dihydroquinolin-5(6H)-one derivative. Purity can be confirmed by HPLC and melting point analysis.
Biological Activities and Therapeutic Potential
Derivatives of the 6,7-dihydroquinolin-8(5H)-one scaffold have been explored for a range of pharmacological activities. The inherent structural features of the quinoline family, combined with the specific functionalities of this scaffold, make it a fertile ground for discovering new therapeutic agents.[7]
Anticancer Activity
The quinoline core is prevalent in many anticancer agents.[7][8] Derivatives of 6,7-dihydroquinolin-8(5H)-one have been specifically investigated for their cytotoxic effects.
-
Mechanism of Action: Many quinoline-based anticancer compounds function by modulating critical signaling pathways involved in cell proliferation and survival. A primary mechanism is the inhibition of tyrosine kinases, enzymes that are often hyperactive in cancer cells.[8] By blocking these enzymes, the derivatives can halt the downstream signals that drive tumor growth.
-
Key Derivatives: The core scaffold has been used to synthesize thiosemicarbazones, a class of compounds known for their anticancer properties.[1][3] Additionally, related hexahydroquinoline derivatives have shown promising anticancer activity, particularly against breast cancer cell lines.
Anticancer Signaling Pathway Modulated by Quinoline Derivatives
The diagram below illustrates a simplified representation of how a quinoline-based tyrosine kinase inhibitor (TKI) can block a signal transduction pathway, leading to reduced cancer cell proliferation.
Caption: Inhibition of a tyrosine kinase pathway by a quinoline derivative.
Comparative In Vitro Anticancer Activity of Quinoline Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected quinoline derivatives against various cancer cell lines, illustrating the potency of this chemical class.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-chalcone 12e | MGC-803 (Gastric) | 1.38 | [8] |
| Quinoline-chalcone 12e | HCT-116 (Colon) | 5.34 | [8] |
| Quinoline-chalcone 6 | HL60 (Leukemia) | 0.59 | [8] |
| 6,8-dibromo-5-nitroquinoline | HeLa (Cervical) | 24.1 | [9] |
| 6,8-dibromo-4(3H)quinazolinone | MCF-7 (Breast) | 1.7 µg/mL | [9] |
Antimicrobial and Other Activities
The quinoline scaffold is famously represented by the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] Studies on related hexahydroquinoline derivatives have confirmed both antibacterial and antifungal activities. Furthermore, the broader family of quinoline compounds has been investigated for a wide range of biological effects, including anti-inflammatory, anticonvulsant, and cardiovascular activities.[7] The 8-hydroxyquinoline subgroup, in particular, is being actively researched for its potential in treating neurodegenerative diseases like Alzheimer's due to its ability to chelate metals and prevent the aggregation of β-amyloid plaques.[10][11]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[12] For the 6,7-dihydroquinolin-8(5H)-one scaffold and its relatives, SAR studies provide a roadmap for optimizing potency and selectivity.
-
Substitution on the Carbocyclic Ring: The saturated portion of the molecule (positions 5, 6, and 7) offers sites for introducing substituents that can modulate lipophilicity and conformational flexibility, which in turn affects target binding and pharmacokinetic properties.
-
Derivatization of the Ketone: The ketone at C8 is a key functional handle. Its conversion to oximes or thiosemicarbazones has been shown to be a successful strategy for generating potent anticancer agents.[1][13]
-
Aromatic Ring Substitution: The pyridine ring is crucial for activity. Modifications to this ring can fine-tune the electronic properties and interaction with biological targets. For example, in related quinoline systems, the introduction of electron-withdrawing groups, such as a nitro group at the C-5 position, has been shown to significantly enhance antiproliferative activity.[9]
Key Positions for SAR Exploration
The following diagram highlights the key positions on the 6,7-dihydroquinolin-8(5H)-one scaffold where chemical modifications can be made to explore the SAR and develop novel derivatives with improved biological profiles.
Caption: Key sites for Structure-Activity Relationship (SAR) studies.
Future Directions and Outlook
The 6,7-dihydroquinolin-8(5H)-one scaffold continues to be an area of active research. While significant progress has been made, particularly in the anticancer domain, several avenues remain for exploration. Future work should focus on:
-
Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions to probe new biological targets.
-
Multi-Target Drug Design: Leveraging the scaffold to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and Alzheimer's.[11]
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to enhance their clinical translatability.
-
Elucidation of Novel Mechanisms: Investigating the precise molecular mechanisms by which these derivatives exert their biological effects to identify new therapeutic strategies.
References
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Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. ResearchGate. [Link]
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- (E)-6,7-dihydroquinolin-8(5H)-one oxime. PubChem.
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- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. (2022).
- Syntheses and structure-activity relationships of 5,6,7, 8-tetrahydro-5,5,8,8-tetramethyl-2-quinoxaline derivatives with retinoic acid receptor alpha agonistic activity. PubMed. (2000).
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. (2025).
- 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. PubMed. (2025).
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